3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, a piperazine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the attachment of the pyrimidine moiety via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Shares a similar piperazine and pyrimidine structure but differs in its therapeutic applications.
Triazolo[1,5-a]pyrimidines: Similar in having a pyrimidine moiety but differ in their biological activities.
Uniqueness
3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H20N6O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H20N6O/c1-13-11-16(20-12-19-13)23-7-9-24(10-8-23)18-21-15-6-4-3-5-14(15)17(25)22(18)2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
PBPZHUNJIAAQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C |
Origin of Product |
United States |
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